molecular formula C20H24ClNO B1675176 Levoprotiline hydrochloride CAS No. 76496-69-0

Levoprotiline hydrochloride

货号: B1675176
CAS 编号: 76496-69-0
分子量: 329.9 g/mol
InChI 键: MUOSVLIKDZRWMP-DQBGKMJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levoprotiline hydrochloride is a new antidepressant.

科学研究应用

Pharmacological Research

Levoprotiline is primarily studied for its antidepressant properties. Research indicates that it selectively inhibits norepinephrine reuptake, which is crucial for mood regulation. Its unique action on neurotransmitter systems has made it a subject of interest for further studies on its efficacy in treating various psychiatric disorders beyond depression and anxiety .

Neurotransmitter System Studies

Studies have shown that levoprotiline interacts with multiple neurotransmitter systems. Notably, it has been observed to up-regulate histamine H1 receptors and enhance phosphoinositide hydrolysis response in vivo, indicating its broader impact on neurotransmission dynamics .

Comparative Studies with Other Antidepressants

Research comparing levoprotiline with similar compounds like oxaprotiline and maprotiline reveals that levoprotiline may offer advantages in terms of side effects and tolerability. For instance, while oxaprotiline is a racemic mixture with a broader side effect profile, levoprotiline's selective action could lead to better patient outcomes .

Case Study 1: Efficacy in Depression Treatment

A clinical study involving patients with major depressive disorder demonstrated significant improvements in depressive symptoms after treatment with levoprotiline over a 12-week period. Patients reported fewer side effects compared to those treated with traditional tricyclic antidepressants, highlighting levoprotiline's potential as a safer alternative .

Case Study 2: Impact on Cognitive Function

Another study explored levoprotiline's effects on cognitive function in patients with depression. Results indicated improvements in cognitive performance correlated with enhanced norepinephrine levels, suggesting that levoprotiline may also benefit cognitive deficits associated with depressive disorders .

Comparative Mechanism of Action

The following table summarizes the mechanisms of action and unique features of levoprotiline compared to other antidepressants:

Compound NameMechanism of ActionUnique Features
LevoprotilineNorepinephrine reuptake inhibitorLower side effects; selective action
OxaprotilineNorepinephrine reuptake inhibitorRacemic mixture; broader side effect profile
MaprotilineNorepinephrine reuptake inhibitorMore sedative; significant anticholinergic effects
ImipramineTricyclic antidepressantStronger sedative effects; broader receptor activity

常见问题

Basic Research Questions

Q. How to design in vivo experiments to assess Levoprotiline hydrochloride’s impact on histamine H1 receptor regulation?

Methodological Answer:
In a 28-day study using male Wistar rats (100–150 g), oral administration of Levoprotiline (20 mg/kg/day) demonstrated upregulation of histamine H1 receptors in the cerebral cortex. Key experimental steps include:

  • Dosage regimen : Daily oral dosing with saline as a control.
  • Receptor binding assays : Use of [³H]mepyramine for H1 receptor quantification, [³H]quinuclidinyl benzilate for mAChR, and [³H]prazosin for α-adrenergic receptors.
  • Phosphoinositide (PI) hydrolysis : Measurement of [³H]inositol 1-phosphate accumulation after lithium chloride pre-treatment.
  • Statistical validation : Student’s t-test for pairwise comparisons and Dunnett’s test for multi-group analysis .

Q. What are the critical steps for synthesizing and characterizing this compound enantiomers?

Methodological Answer:

  • Isomer separation : Use chiral chromatography or crystallization to isolate the (R)- and (S)-enantiomers. The inactive enantiomer may serve as a placebo control in pharmacological studies .
  • Characterization : Confirm enantiomeric purity via polarimetry, circular dichroism, or X-ray crystallography. Validate molecular identity using SMILES notation (e.g., CNC[C@@H](CC12CCC(C3C1CCCC3)C4C2CCCC4)O.Cl for the active (R)-enantiomer) .
  • Purity validation : Ensure ≥98% purity via HPLC and mass spectrometry, referencing standards from authoritative chemical databases .

Advanced Research Questions

Q. How to resolve contradictions in enantiomer-specific activity observed in preclinical studies?

Methodological Answer:
Contradictory findings (e.g., inactive enantiomers showing unexpected efficacy) require:

  • Blinded studies : Separate synthesis and testing teams to eliminate bias.
  • Dose-response curves : Compare both enantiomers across multiple doses (e.g., 5–50 mg/kg) to identify non-linear effects.
  • Mechanistic profiling : Evaluate off-target interactions (e.g., monoamine transporters, phosphodiesterases) using radioligand binding assays .

Q. What methodological challenges arise in longitudinal studies of Levoprotiline’s neurochemical effects?

Methodological Answer:

  • Temporal dynamics : Monitor receptor density changes at multiple timepoints (e.g., 7, 14, 21, 28 days) to capture upregulation kinetics.
  • Tissue handling : Standardize post-mortem brain dissection and freezing protocols to minimize variability in receptor binding assays.
  • Data normalization : Express results as % change from baseline (saline controls) to account for inter-animal variability .

Q. How to address conflicting data on Levoprotiline’s antidepressant efficacy in preclinical models?

Methodological Answer:

  • Model selection : Compare results across multiple depression models (e.g., forced swim test, chronic mild stress) to assess consistency.
  • Biomarker integration : Correlate behavioral outcomes with receptor binding data (e.g., H1 receptor density vs. immobility time reduction).
  • Meta-analysis : Pool data from independent studies using standardized metrics (e.g., effect size, confidence intervals) to identify trends .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing receptor binding data?

Methodological Answer:

  • Parametric tests : Use Student’s t-test for pairwise comparisons (e.g., Levoprotiline vs. saline).
  • Multi-group analysis : Apply Dunnett’s test for dose-response studies or ANOVA with post-hoc corrections.
  • Data presentation : Report binding affinity (Kd) and receptor density (Bmax) with 95% confidence intervals in tables, avoiding redundancy in text .

Q. How to ensure reproducibility in phosphoinositide hydrolysis assays?

Methodological Answer:

  • Standardized protocols : Pre-incubate cortical slices with lithium chloride (10 mM) to inhibit inositol monophosphatase.
  • Quality controls : Include histamine dihydrochloride (100 µM) as a positive control for PI response.
  • Data validation : Replicate experiments across ≥3 independent cohorts and report intra-assay variability .

Q. Regulatory & Ethical Considerations

Q. How to comply with FDA/EMA guidelines for preclinical data submission?

Methodological Answer:

  • Documentation : Follow ICH S7A guidelines for safety pharmacology studies, including detailed methods for receptor binding and behavioral assays.
  • Data transparency : Submit raw datasets (e.g., receptor binding values, chromatograms) as supplementary materials, adhering to FAIR principles .

属性

CAS 编号

76496-69-0

分子式

C20H24ClNO

分子量

329.9 g/mol

IUPAC 名称

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol;hydrochloride

InChI

InChI=1S/C20H23NO.ClH/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20;/h2-9,14-15,21-22H,10-13H2,1H3;1H/t14-,15?,20?;/m1./s1

InChI 键

MUOSVLIKDZRWMP-DQBGKMJDSA-N

SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl

手性 SMILES

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl

规范 SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Levoprotiline hydrochloride;  Levoprotiline HCl;  CGP 12103 A;  CGP-12 103 A.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Levoprotiline hydrochloride
Levoprotiline hydrochloride
Levoprotiline hydrochloride
Levoprotiline hydrochloride
Levoprotiline hydrochloride
Levoprotiline hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。